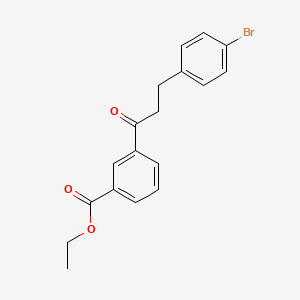

3-(4-Bromophenyl)-3'-carboethoxypropiophenone

CAS No.: 898761-13-2

Cat. No.: VC3421758

Molecular Formula: C18H17BrO3

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898761-13-2 |

|---|---|

| Molecular Formula | C18H17BrO3 |

| Molecular Weight | 361.2 g/mol |

| IUPAC Name | ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate |

| Standard InChI | InChI=1S/C18H17BrO3/c1-2-22-18(21)15-5-3-4-14(12-15)17(20)11-8-13-6-9-16(19)10-7-13/h3-7,9-10,12H,2,8,11H2,1H3 |

| Standard InChI Key | NQKFOPVKSJBNFE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Characterization

Basic Identification Parameters

3-(4-Bromophenyl)-3'-carboethoxypropiophenone, also known by its systematic name Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate, is a synthetic organic compound belonging to the propiophenone class. This compound is registered with CAS number 898761-13-2 and possesses a molecular formula of C18H17BrO3, corresponding to a molecular weight of 361 g/mol . The compound features a propiophenone backbone with a 4-bromophenyl substituent at the 3-position and a carboethoxy group at the 3'-position, creating a structurally unique molecular entity with specific chemical and physical characteristics.

The structural complexity of this compound arises from the presence of both a bromophenyl group and a carboethoxy functionality, which contribute to its chemical reactivity and potential applications in synthetic organic chemistry. The presence of the bromine atom offers a reactive site for further transformations, particularly in coupling reactions, while the carboethoxy group provides opportunities for additional functional group manipulations.

Structural Representation and Chemical Identifiers

The chemical structure of 3-(4-Bromophenyl)-3'-carboethoxypropiophenone can be represented through various chemical notation systems. The SMILES notation for this compound is CCOC(=O)c1cccc(c1)C(=O)CCc2ccc(cc2)Br, which encodes the connectivity and arrangement of atoms within the molecule . Similarly, the InChI representation, InChI=1S/C18H17BrO3/c1-2-22-18(21)15-5-3-4-14(12-15)17(20)11-8-13-6-9-16(19)10-7-13/h3-7,9-10,12H,2,8,11H2,1H3, provides a standardized way to represent the chemical structure . These identifiers are crucial for database searching and compound identification across chemical literature and repositories.

The InChIKey, NQKFOPVKSJBNFE-UHFFFAOYSA-N, serves as a condensed digital representation of the chemical structure, facilitating rapid database searches and compound identification in chemical databases . These structural identifiers collectively enable precise communication about this compound within the scientific community.

Physicochemical Properties

Physical Characteristics

3-(4-Bromophenyl)-3'-carboethoxypropiophenone exhibits distinct physicochemical properties that influence its handling, storage, and potential applications. The available data indicates that this compound has a flash point of 241.5±25.9 °C and a boiling point of 475.6±35.0 °C at 760 mmHg, suggesting significant thermal stability . The compound has a density of approximately 1.3±0.1 g/cm³, which is typical for aromatic compounds containing heavy elements such as bromine .

The polarizability of 3-(4-Bromophenyl)-3'-carboethoxypropiophenone is reported to be 35.5±0.5 10⁻²⁴cm³, indicating its ability to form instantaneous dipoles in response to an external electric field . This property is relevant for understanding the compound's behavior in various solvent systems and its potential interactions with biological systems. The vapor pressure is extremely low (0.0±1.2 mmHg at 25°C), suggesting limited volatility at room temperature .

Comparative Analysis with Similar Compounds

When comparing 3-(4-Bromophenyl)-3'-carboethoxypropiophenone with structurally related compounds, important differences become apparent. For instance, 3-(3-Bromophenyl)-4'-carboethoxypropiophenone (CAS: 898782-24-6) differs in the position of both the bromine atom and the carboethoxy group. While both compounds share the same molecular formula (C18H17BrO3) and molecular weight (361.2 g/mol), the positional isomerism results in distinct physical and chemical properties.

Similarly, 4'-Bromo-3-(3-chlorophenyl)propiophenone (CAS: 898762-56-6) represents another structural variant, featuring a chlorophenyl group instead of a second carboethoxy functionality . This compound has a different molecular formula (C15H12BrClO) and a lower molecular weight (323.61 g/mol), reflecting its simpler structure .

Table 1: Comparison of Physicochemical Properties of 3-(4-Bromophenyl)-3'-carboethoxypropiophenone and Related Compounds

| Property | 3-(4-Bromophenyl)-3'-carboethoxypropiophenone | 3-(3-Bromophenyl)-4'-carboethoxypropiophenone | 4'-Bromo-3-(3-chlorophenyl)propiophenone |

|---|---|---|---|

| CAS Number | 898761-13-2 | 898782-24-6 | 898762-56-6 |

| Molecular Formula | C18H17BrO3 | C18H17BrO3 | C15H12BrClO |

| Molecular Weight (g/mol) | 361 | 361.2 | 323.61 |

| Structural Distinction | 4-Br-phenyl at 3-position, COOEt at 3'-position | 3-Br-phenyl at 3-position, COOEt at 4'-position | 3-Cl-phenyl at 3-position, Br at 4'-position |

| Flash Point (°C) | 241.5±25.9 | Not available | Not available |

| Boiling Point (°C) | 475.6±35.0 | Not available | Not available |

Synthesis and Preparation Methods

Purification and Characterization

Following synthesis, 3-(4-Bromophenyl)-3'-carboethoxypropiophenone would require purification to remove reaction by-products and unreacted starting materials. Common purification techniques include recrystallization, column chromatography, and possibly preparative HPLC for higher purity requirements.

Characterization of the purified compound would typically involve spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity. These analytical techniques provide essential data for verifying the identity and quality of the synthesized compound.

Structure-Activity Relationships

Influence of Substitution Patterns

The specific arrangement of substituents in 3-(4-Bromophenyl)-3'-carboethoxypropiophenone contributes significantly to its chemical behavior and potential biological activities. The position of the bromine atom at the para position of the phenyl ring (4-position) affects the electronic distribution within the molecule, potentially influencing its reactivity in various chemical transformations.

Comparative analysis with isomeric compounds such as 3-(3-Bromophenyl)-4'-carboethoxypropiophenone reveals how slight changes in substitution patterns can lead to distinct chemical and potentially biological properties. These structure-activity relationships are crucial for understanding the fundamental properties of propiophenone derivatives and for guiding the design of new compounds with enhanced or targeted properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume